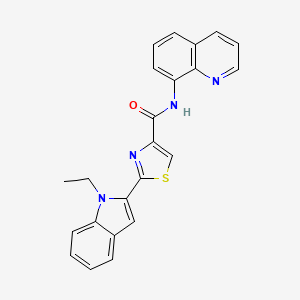

![molecular formula C18H13N3O6S B2867672 [4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-methyl-3-nitrobenzoate CAS No. 877636-45-8](/img/structure/B2867672.png)

[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-methyl-3-nitrobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-methyl-3-nitrobenzoate”, also known as ML221, is a potent functional antagonist of the apelin (APJ) receptor . It has been discovered as a critical mediator of cardiovascular homeostasis and is associated with the pathogenesis of cardiovascular disease . It is also associated with energy metabolism and gastrointestinal function .

Molecular Structure Analysis

The molecular formula of ML221 is C17H11N3O6S . The InChI code is 1S/C17H11N3O6S/c21-14-8-13(10-27-17-18-6-1-7-19-17)25-9-15(14)26-16(22)11-2-4-12(5-3-11)20(23)24/h1-9H,10H2 .Physical And Chemical Properties Analysis

ML221 is a solid substance . It has a molecular weight of 385.36 . It should be stored in a dry place at 2-8°C .Scientific Research Applications

Cardiovascular Disease and Energy Metabolism

The apelin/APJ system plays a crucial role in cardiovascular homeostasis and is linked to the pathogenesis of cardiovascular diseases. A potent APJ functional antagonist, [4−Oxo−6−((pyrimidin−2−ylthio)methyl)−4H−pyran−3−yl4−nitrobenzoate(ML221), has been identified, showing significant selectivity over the angiotensin II type 1 receptor. This discovery underscores its potential utility in researching cardiovascular conditions and energy metabolism disorders (Maloney et al., 2012).

Anticancer Activity

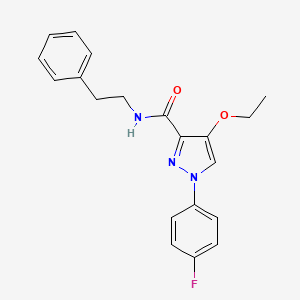

Several studies have explored the anticancer potential of compounds related to [4−Oxo−6−(pyrimidin−2−ylsulfanylmethyl)pyran−3−yl]2−methyl−3−nitrobenzoate. For instance, derivatives have shown promising antitumor activity, particularly against human breast adenocarcinoma cell lines. This indicates its relevance in developing new therapeutic strategies for cancer treatment (Abdellatif et al., 2014).

Antimicrobial and Insecticidal Applications

Compounds synthesized from pyrimidin-2-yl and pyrazole derivatives have demonstrated significant antibacterial and insecticidal properties. This highlights the potential of using such compounds in developing new antimicrobial agents and insecticides, contributing to the fields of agriculture and public health (Deohate & Palaspagar, 2020).

Catalytic Activities

The compound's derivatives have been utilized in catalytic processes, demonstrating efficiency in coupling reactions, such as Suzuki−Miyaura and Kumada−Corriu couplings. This showcases the compound's potential in facilitating organic synthesis and chemical manufacturing processes (Zhou et al., 2008).

Mechanism of Action

Target of Action

The primary target of this compound is the APJ receptor . This receptor is closely related to the angiotensin II type 1 (AT1) receptor . The APJ receptor plays a crucial role in various physiological processes, including cardiovascular function and energy metabolism.

Mode of Action

The compound acts as a potent APJ functional antagonist . It interacts with the APJ receptor, inhibiting its function . This results in changes in the physiological processes regulated by this receptor.

properties

IUPAC Name |

[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-methyl-3-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O6S/c1-11-13(4-2-5-14(11)21(24)25)17(23)27-16-9-26-12(8-15(16)22)10-28-18-19-6-3-7-20-18/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKYQOPGVWFYDHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)OC2=COC(=CC2=O)CSC3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-methyl-3-nitrobenzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

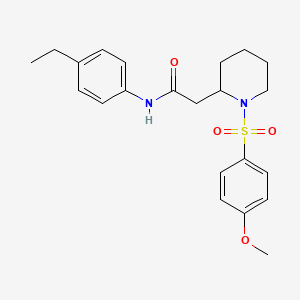

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[2-(4-chlorophenyl)ethyl]acetamide](/img/structure/B2867589.png)

![3-(Trifluoromethyl)phenyl 3-[3-(trifluoromethyl)phenyl]-2-quinolinyl sulfide](/img/structure/B2867591.png)

![2-(2-{[5-Tert-butyl-3-(2-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino}ethoxy)ethanol](/img/structure/B2867601.png)

![N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2867602.png)

![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-6-chloronicotinamide](/img/structure/B2867603.png)

![2-{5-[(4-Chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethan-1-amine hydrochloride](/img/structure/B2867604.png)

![2-((4-(4-methoxyphenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2867606.png)

![N-{2,4-dimethyl-5-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-N,4-dimethylbenzenesulfonamide](/img/structure/B2867607.png)

![5,6-dimethyl-3-phenyl-2-(prop-2-yn-1-ylthio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2867611.png)

![2-Chloro-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide](/img/structure/B2867612.png)